5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one is a naturally occurring organic compound. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is often found in various plants and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one typically involves the use of flavonoid precursors. One common method is the cyclization of appropriate chalcones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound can involve extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction and steam distillation, where the compound is isolated from plant materials. Chemical synthesis on an industrial scale may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and various substituted derivatives.
Scientific Research Applications
5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one has been extensively studied for its scientific research applications:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: The compound has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology.
Medicine: Research has indicated its potential as an anti-inflammatory, antioxidant, and anticancer agent. It is being explored for its therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Diosmetin: Another flavonoid with similar structure and biological activities.
Luteolin: Known for its strong antioxidant and anti-inflammatory properties.
Apigenin: Exhibits anticancer and anti-inflammatory effects.
Uniqueness
5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its prenylated side chain enhances its lipophilicity and cellular uptake, making it more effective in certain biological contexts compared to its non-prenylated counterparts .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(6-7-18(13)25-3)19-11-17(24)21-16(23)9-15(22)10-20(21)26-19/h4,6-10,19,22-23H,5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVQFBUNCMAMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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